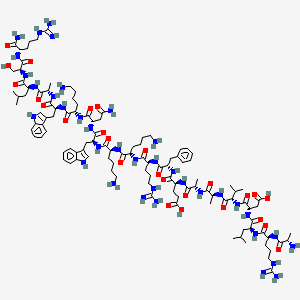
Proadrenomedullin (N-20) (bovine, porcine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proadrenomedullin (N-20) (bovine, porcine) is a potent and noncompetitive hypotensive peptide that inhibits catecholamine release. It is derived from chromaffin cells and has been found to inhibit catecholamine secretion with an IC50 of 350 nM in PC12 pheochromocytoma cells . This peptide also blocks nicotinic cholinergic agonist desensitization of catecholamine release and nicotinic signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proadrenomedullin (N-20) (bovine, porcine) is synthesized through custom peptide synthesis techniques. The peptide sequence is Ala-Arg-Leu-Asp-Val-Ala-Ala-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2 . The synthesis involves solid-phase peptide synthesis (SPPS) where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Proadrenomedullin (N-20) (bovine, porcine) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Chemical Reactions Analysis
Types of Reactions
Proadrenomedullin (N-20) (bovine, porcine) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form.
Common Reagents and Conditions
The synthesis of Proadrenomedullin (N-20) (bovine, porcine) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine . The conditions include controlled temperature and pH to ensure efficient coupling and deprotection steps.
Major Products Formed
The major product formed is the Proadrenomedullin (N-20) (bovine, porcine) peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Proadrenomedullin (N-20) (bovine, porcine) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting catecholamine release and its effects on nicotinic receptors.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Proadrenomedullin (N-20) (bovine, porcine) exerts its effects by inhibiting catecholamine release from chromaffin cells. It acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, blocking the desensitization of catecholamine release and nicotinic signal transduction . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to nicotinic signaling and catecholamine secretion .
Comparison with Similar Compounds
Similar Compounds
Adrenomedullin: Another hypotensive peptide with similar effects on cardiovascular homeostasis.
Proadrenomedullin N-terminal 20 peptide (PAMP): Shares the same precursor as Proadrenomedullin (N-20) (bovine, porcine) and has similar inhibitory effects on catecholamine release.
Uniqueness
Proadrenomedullin (N-20) (bovine, porcine) is unique due to its specific sequence and potent inhibitory effects on catecholamine release. Its noncompetitive inhibition of nicotinic receptors distinguishes it from other peptides with similar functions .
Properties
Molecular Formula |
C112H178N36O26 |
|---|---|
Molecular Weight |
2444.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H178N36O26/c1-57(2)47-78(103(168)147-85(56-149)108(173)133-71(90(118)155)36-24-44-125-110(119)120)140-94(159)63(10)131-101(166)81(50-65-54-128-69-31-16-14-29-67(65)69)143-98(163)74(35-20-23-43-115)138-106(171)83(52-86(117)150)145-105(170)82(51-66-55-129-70-32-17-15-30-68(66)70)144-97(162)73(34-19-22-42-114)137-95(160)72(33-18-21-41-113)136-96(161)76(38-26-46-127-112(123)124)139-104(169)80(49-64-27-12-11-13-28-64)142-100(165)77(39-40-87(151)152)135-93(158)62(9)130-92(157)61(8)132-109(174)89(59(5)6)148-107(172)84(53-88(153)154)146-102(167)79(48-58(3)4)141-99(164)75(134-91(156)60(7)116)37-25-45-126-111(121)122/h11-17,27-32,54-55,57-63,71-85,89,128-129,149H,18-26,33-53,56,113-116H2,1-10H3,(H2,117,150)(H2,118,155)(H,130,157)(H,131,166)(H,132,174)(H,133,173)(H,134,156)(H,135,158)(H,136,161)(H,137,160)(H,138,171)(H,139,169)(H,140,159)(H,141,164)(H,142,165)(H,143,163)(H,144,162)(H,145,170)(H,146,167)(H,147,168)(H,148,172)(H,151,152)(H,153,154)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChI Key |
GRNQGTNQVRQGBU-JFWQOLSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
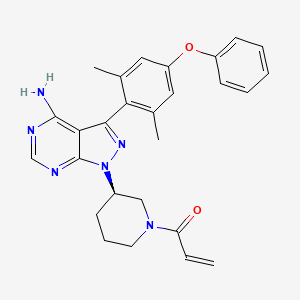
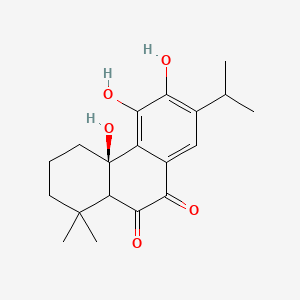
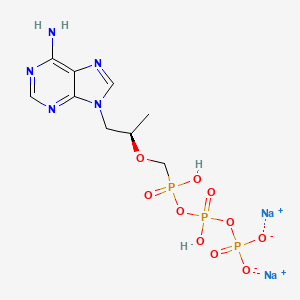
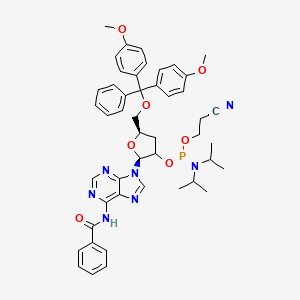
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)

